N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
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Description
N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H32N4O2S and its molecular weight is 440.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, by binding to it . The binding affinity of the compound for the 5-HT1A receptor is indicated by a binding constant of 1.2 nM and 21.3 nM . This interaction can lead to changes in the receptor’s activity, which can then influence the transmission of serotonin in the brain .
Biochemical Pathways
Changes in this pathway can have downstream effects on various physiological processes, including mood regulation and sleep cycles .
Result of Action
The result of the compound’s action would likely be changes in serotonin signaling due to its interaction with the 5-HT1A receptor . This could potentially lead to alterations in mood, appetite, and sleep, among other physiological processes regulated by serotonin .
Action Environment
The environment in which the compound acts is likely to be the central nervous system, given its target is a receptor found in the brain . Environmental factors that could influence the compound’s action, efficacy, and stability might include the presence of other neurotransmitters, the overall health and state of the brain, and individual genetic factors that could influence how the compound is metabolized and how it interacts with its target.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-6-4-5-7-20(19)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWXHTYLCQARFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.